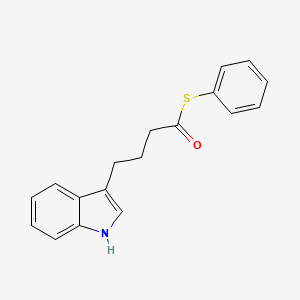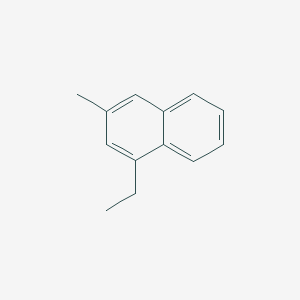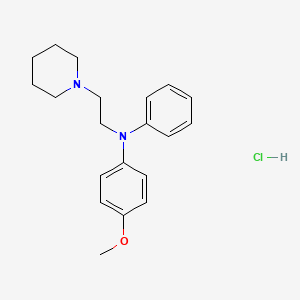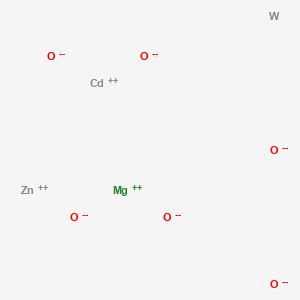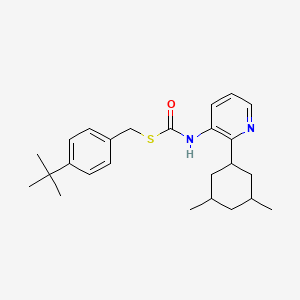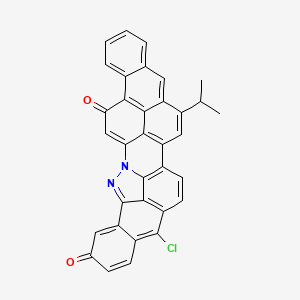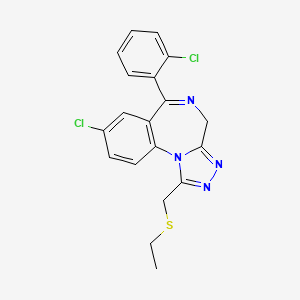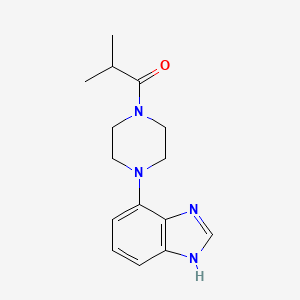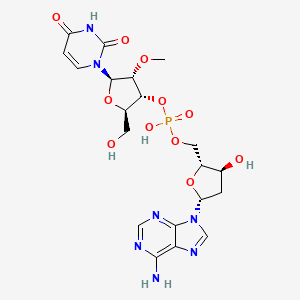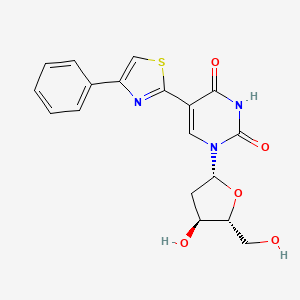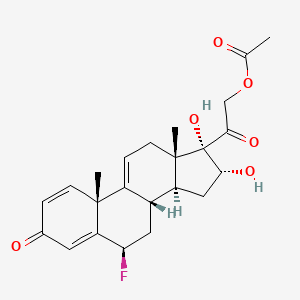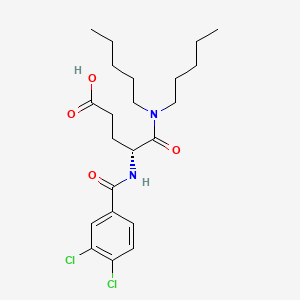
Lorglumide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It acts as a cholecystokinin antagonist with high selectivity for the cholecystokinin A subtype . This compound has been suggested as a potential treatment for various gastrointestinal problems, including stomach ulcers, irritable bowel syndrome, dyspepsia, constipation, and pancreatitis . its therapeutic role has not been clearly established, and it is widely used in scientific research .
Preparation Methods
The preparation of Lorglumide, ®- involves synthetic routes and reaction conditions that are carefully controlled. One common method involves the condensation of N2-(3,4-dichlorobenzoyl)-N,N-dipentyl-D-α-glutamine with sodium hydroxide . This reaction results in the formation of Lorglumide sodium, which is then purified and isolated . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Lorglumide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide results in the formation of Lorglumide sodium .
Scientific Research Applications
Lorglumide, ®- is widely used in scientific research due to its pharmacological properties. It is a useful tool for studying the functions of cholecystokinin and its receptors . Research applications include studies on gastrointestinal motility, pancreatic enzyme secretion, and the regulation of gastric acid secretion . Additionally, Lorglumide has been investigated for its potential therapeutic use in conditions such as pancreatitis, irritable bowel syndrome, and certain forms of cancer .
Mechanism of Action
The mechanism of action of Lorglumide, ®- involves its role as a cholecystokinin antagonist. It binds to cholecystokinin receptors, particularly the cholecystokinin A subtype, and inhibits their activity . This inhibition reduces gastrointestinal motility and gastric secretions . The molecular targets and pathways involved include the cholecystokinin receptors and the downstream signaling pathways that regulate gastrointestinal functions .
Comparison with Similar Compounds
Lorglumide, ®- can be compared with other cholecystokinin antagonists, such as proglumide and devazepide . While all these compounds inhibit cholecystokinin receptors, Lorglumide, ®- is unique in its high selectivity for the cholecystokinin A subtype . This selectivity makes it particularly useful for studying the specific functions of this receptor subtype in various physiological and pathological conditions .
Similar Compounds
- Proglumide
- Devazepide
- Lorglumide sodium
These compounds share similar mechanisms of action but differ in their selectivity and potency .
Properties
CAS No. |
118919-27-0 |
|---|---|
Molecular Formula |
C22H32Cl2N2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(4R)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28)/t19-/m1/s1 |
InChI Key |
IEKOTSCYBBDIJC-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


